molecular formula C2H6P2 B14353065 Methyl(methylphosphanylidene)phosphane CAS No. 90550-54-2

Methyl(methylphosphanylidene)phosphane

Cat. No.: B14353065
CAS No.: 90550-54-2
M. Wt: 92.02 g/mol
InChI Key: ZYYRJQXHLPNALE-UHFFFAOYSA-N
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Description

Methyl(methylphosphanylidene)phosphane is a phosphorus-containing compound characterized by a methyl-substituted phosphanylidene group bonded to a methylphosphane moiety. For instance, methylenetriphenylphosphorane (a ylide with a methylidene group and three phenyl substituents) is structurally related but differs in substituent bulk and electronic properties . This compound likely exhibits unique reactivity due to its smaller methyl substituents, which reduce steric hindrance compared to aryl-substituted analogs.

Properties

CAS No.

90550-54-2

Molecular Formula

C2H6P2

Molecular Weight

92.02 g/mol

IUPAC Name

methyl(methylphosphanylidene)phosphane

InChI

InChI=1S/C2H6P2/c1-3-4-2/h1-2H3

InChI Key

ZYYRJQXHLPNALE-UHFFFAOYSA-N

Canonical SMILES

CP=PC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]

    Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]

    Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .

Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .

Scientific Research Applications

Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Methylenetriphenylphosphorane (Triphenylphosphine methylene)
  • Structure : Features a methylidene group bonded to a triphenylphosphorane core. The phenyl groups provide steric bulk and electron-withdrawing effects, stabilizing the ylide structure .
  • Bonding : The P–C bond length in such ylides is influenced by resonance stabilization between the phosphorus lone pair and the methylidene group.
  • Contrast : Methyl(methylphosphanylidene)phosphane, with methyl instead of phenyl groups, likely has shorter P–C bonds due to reduced steric strain and weaker resonance stabilization, leading to higher reactivity .
Trimethylphosphane Oxide (PMe₃O)
  • Structure : A P=O bonded species with three methyl substituents.
  • Comparison : The P–O bond length in trimethylphosphane oxide (1.476 Å) is shorter than in tert-butyl derivatives (1.492 Å), reflecting steric effects on bond strength. This compound lacks an oxide group but may exhibit similar steric flexibility due to its methyl substituents .
Gold(I)-Phosphane Complexes
  • Structure : Linear Au(I) centers coordinated to phosphane ligands (e.g., Ph₃P–Au–Cl).
  • Electronic Effects : Electron-donating methyl groups in phosphane ligands can enhance Au–P bond strength, increasing stability in biological environments. This compound, if used as a ligand, might offer tunable hydrophilicity compared to bulkier aryl phosphanes .

Table 1: Key Structural Parameters of Phosphane Derivatives

Compound P–X Bond Length (Å) Notable Features Reference
Trimethylphosphane oxide 1.476 (P–O) Shorter bond due to low steric bulk
Tris(tert-butyl)phosphane oxide 1.492 (P–O) Longer bond due to steric hindrance
Methylenetriphenylphosphorane ~1.70 (P–C) Resonance-stabilized ylide
Oxidation Reactions
  • Trimethylphosphane (PMe₃) is oxidized to OPMe₃ with 46–53% yield using molybdenum catalysts. Methyl-substituted phosphanes like this compound may exhibit faster oxidation rates due to lower steric hindrance .
  • Catalytic Efficiency : Catalyst 2 (tert-butyl amide-functionalized) achieves 53% OPMe₃ yield, while phenyl-substituted analogs show reduced activity (25%). This suggests that methyl substituents could optimize catalytic performance .
Ylide Reactivity
  • Methylenetriphenylphosphorane participates in Wittig reactions, forming alkenes. This compound, with smaller substituents, may enable faster ylide formation but lower thermal stability .
Anticancer Activity
  • Gold(I)-Phosphane Complexes : Phosphane ligands with methyl groups (e.g., trialkylphosphanes) show higher cytotoxicity in HeLa cells (IC₅₀ < 5 µM) compared to arylphosphanes. This compound could enhance cellular uptake due to its lipophilic methyl groups .
  • Selectivity : Methyl-substituted Au(I) complexes (e.g., P-Au-S derivatives) exhibit selectivity factors (SF) up to 35 against breast cancer cells, reducing systemic toxicity .
Enzyme Inhibition
  • Phosphane gold(I) compounds inhibit thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR). Methyl substituents may improve binding to hydrophobic enzyme pockets .

Table 2: Cytotoxicity of Phosphane Gold(I) Complexes

Compound Cancer Cell Line (IC₅₀, µM) Selectivity Factor (SF) Reference
Trialkylphosphane-Au-S MDA-MB-231: 3.46 10–35
Ph₃P–Au–Cl MCF7: 7.2 5–10

Stability and Ligand Behavior in Coordination Chemistry

  • Steric vs. Electronic Effects : Methyl groups in phosphane ligands (e.g., Me₂PhP) reduce steric bulk compared to Ph₃P, favoring stronger metal–ligand bonds. For example, Rh–P bond lengths in phosphane complexes correlate with ligand electron-donating capacity .
  • Thermal Stability : Methyl-substituted ylides (e.g., 3c in ) are thermally unstable and prone to condensation, suggesting that this compound may require stabilization in inert environments .

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